molecular formula C19H22F2N4O B12230822 5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12230822
M. Wt: 360.4 g/mol
InChI Key: RSXWAFQNTOXSRT-UHFFFAOYSA-N
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Description

5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a piperazine ring, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process often includes:

    Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorinated Phenyl Group: This is achieved through nucleophilic substitution reactions, where a fluorinated phenyl group is introduced to the piperazine ring.

    Attachment of the Piperazine Ring: The piperazine ring is then attached to the pyrimidine core through a series of condensation reactions.

    Final Modifications: The oxan-4-yl group is introduced in the final steps, often through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole
  • 4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone

Uniqueness

What sets 5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its fluorinated phenyl group and piperazine ring make it particularly interesting for medicinal chemistry applications, offering potential advantages in terms of binding affinity and specificity.

Properties

Molecular Formula

C19H22F2N4O

Molecular Weight

360.4 g/mol

IUPAC Name

5-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C19H22F2N4O/c20-15-3-1-2-4-16(15)24-7-9-25(10-8-24)19-17(21)18(22-13-23-19)14-5-11-26-12-6-14/h1-4,13-14H,5-12H2

InChI Key

RSXWAFQNTOXSRT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)F

Origin of Product

United States

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